

The Discovery and Development of SAHM1: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SAHM1 is a rationally designed, cell-permeable, hydrocarbon-stapled alpha-helical peptide that potently and specifically inhibits the Notch signaling pathway. By mimicking a key alpha-helical region of the Mastermind-like 1 (MAML1) protein, SAHM1 disrupts the formation of the canonical Notch transcriptional activation complex, comprising the intracellular domain of Notch (ICN), CSL (CBF1/RBP-JK), and MAML1. This targeted disruption of a critical protein-protein interface has demonstrated significant therapeutic potential in preclinical models of Notch-driven malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL), and inflammatory conditions like allergic asthma. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of SAHM1, including key quantitative data, detailed experimental protocols, and a visualization of its mechanism.

Introduction: Targeting the "Undruggable" Notch Pathway

The Notch signaling pathway is a highly conserved cellular communication system crucial for normal development, tissue homeostasis, and cell fate determination. Aberrant Notch signaling is a key driver in various diseases, including a significant subset of T-cell acute lymphoblastic leukemias (T-ALL) and has been implicated in inflammatory diseases.[1] The core of canonical Notch signaling involves the assembly of a transcriptional activation complex in the nucleus,



where the intracellular domain of the Notch receptor (ICN) binds to the DNA-binding protein CSL, which in turn recruits the coactivator MAML1 to initiate the transcription of Notch target genes.[2]

The expansive and relatively featureless protein-protein interaction (PPI) surface between ICN, CSL, and MAML1 has traditionally been considered an "undruggable" target for small molecules. The development of **SAHM1** (Stapled Alpha-Helical peptide derived from MAML1) represents a significant advancement in targeting such challenging PPIs. **SAHM1** is a synthetic, cell-permeable peptide that is locked into its bioactive alpha-helical conformation through a hydrocarbon "staple". This conformational constraint enhances peptide stability, cell permeability, and target affinity.[3]

Discovery and Rational Design of SAHM1

The development of **SAHM1** was born out of a strategic approach to inhibit the Notch transcriptional complex. The discovery team, led by Moellering et al., hypothesized that a stabilized alpha-helical peptide mimicking the MAML1 binding domain for the ICN-CSL complex could act as a potent competitive inhibitor.[4]

The design of **SAHM1** involved the following key steps:

- Identification of the Target Interface: Structural studies of the Notch activation complex revealed a conserved alpha-helical region within MAML1 that nestles into a groove formed by the ICN-CSL heterodimer. This helical domain of MAML1 was identified as the critical motif for inhibition.
- Peptide Scaffolding and Stapling: A peptide sequence derived from this MAML1 helical
 domain was synthesized. To enforce an alpha-helical conformation and enhance its drug-like
 properties, the peptide was "stapled" using all-hydrocarbon stapling. This technique involves
 replacing two amino acids with non-natural amino acids containing olefinic side chains,
 which are then covalently linked through a ruthenium-catalyzed ring-closing metathesis.[5]
- Optimization for Cell Permeability and Potency: The staple's position and the peptide sequence were optimized to ensure high-affinity binding to the ICN-CSL complex and efficient penetration of the cell membrane.



The resulting molecule, **SAHM1**, demonstrated the ability to directly engage the ICN-CSL complex and prevent the recruitment of MAML1, thereby shutting down Notch-dependent gene transcription.[4]

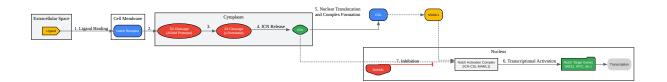
Mechanism of Action

SAHM1 functions as a direct antagonist of the Notch transcriptional activation complex. Its mechanism can be broken down into the following steps:

- Cellular Entry: Due to its stabilized alpha-helical structure and optimized physicochemical properties, SAHM1 can traverse the cell membrane and enter the cytoplasm and nucleus.
- Competitive Binding: In the nucleus, SAHM1 competitively binds to the MAML1-binding groove on the ICN-CSL complex.
- Disruption of Complex Formation: By occupying this binding site, **SAHM1** physically prevents the endogenous MAML1 protein from associating with the ICN-CSL complex.
- Inhibition of Transcription: Without the recruitment of the MAML1 co-activator, the Notch transcriptional complex cannot be fully assembled, leading to the suppression of Notch target gene expression, such as HES1, MYC, and DTX1.[1]

The following diagram illustrates the signaling pathway and the mechanism of **SAHM1** inhibition:





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Caption: The canonical Notch signaling pathway and the inhibitory mechanism of SAHM1.

Quantitative Data Summary

The preclinical efficacy of **SAHM1** has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of **SAHM1** in T-ALL Cell Lines



Cell Line	SAHM1 Concentration	Effect	Reference
KOPT-K1	20 μΜ	Decreased mRNA levels of HES1, MYC, and DTX1	
Multiple T-ALL lines	15 μΜ	Marked reduction in cell proliferation	[6]
GSI-sensitive T-ALL lines	Not specified	Suppresses proliferation	[6]
Reporter Gene Assay	IC50 = 6.5 ± 1.6 μM	Dose-dependent repression of Notch1-dependent luciferase activity	

Table 2: In Vivo Efficacy of ${\bf SAHM1}$ in a T-ALL Mouse Model

Treatment Group	Dose and Schedule	Outcome	P-value	Reference
Vehicle	-	Progressive T- ALL	-	
SAHM1	35 mg/kg/day (QD)	Trend towards reduced tumor burden	0.17	
SAHM1	30 mg/kg (BID)	Significant regression of tumor burden	0.02	
SAHM1-treated cells (ex vivo)	5 μM for 12h	100-fold reduction in circulating leukemic cells	0.0026	[6]



Table 3: Efficacy of **SAHM1** in a House Dust Mite (HDM)-Induced Allergic Asthma Mouse Model

Treatment Parameter	SAHM1 Dose	Effect	Reference
Airway Inflammation	1 μg (intranasal)	Marked reduction in eosinophil and T-cell numbers in BAL fluid	[4][7]
Bronchial Hyperreactivity	1 μg (intranasal)	Reduced	[4]
Serum IgE Levels	1 μg (intranasal)	Reduced	[4]
TH2 Inflammation	1 μg (intranasal)	Dampened during ongoing HDM challenge	[7]

Pharmacokinetics and Toxicology

Publicly available data on the detailed pharmacokinetic profile (e.g., Cmax, half-life, bioavailability) and formal toxicology studies (e.g., maximum tolerated dose [MTD], LD50) of **SAHM1** are limited. Preclinical studies in mice have not reported overt toxicity at therapeutic doses.[1][8][9][10][11][12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development and evaluation of **SAHM1**.

Luciferase Reporter Assay for Notch Signaling Inhibition

This assay quantitatively measures the activity of the Notch signaling pathway by detecting the expression of a luciferase reporter gene under the control of a CSL-responsive promoter.[13] [14][15][16][17]

Materials:



- HEK293 cells
- CSL-luciferase reporter plasmid
- Renilla luciferase control plasmid (for normalization)
- Notch1ΔE expression plasmid
- Lipofectamine 2000 or similar transfection reagent
- 96-well white, clear-bottom tissue culture plates
- **SAHM1** (resuspended in DMSO)
- Dual-Luciferase Reporter Assay System
- Luminometer

Protocol:

- Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 30,000-35,000 cells per well and incubate overnight.
- Transfection: Co-transfect the cells with the CSL-luciferase reporter, Renilla luciferase, and Notch1ΔE plasmids using a suitable transfection reagent according to the manufacturer's instructions.
- SAHM1 Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of SAHM1 or vehicle control (DMSO).
- Incubation: Incubate the cells for an additional 24-48 hours.
- Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle control.



Quantitative Real-Time PCR (qRT-PCR) for Notch Target Gene Expression

This protocol is used to quantify the mRNA levels of Notch target genes (HES1, MYC, DTX1) in T-ALL cells following treatment with **SAHM1**.[18][19][20][21][22]

Materials:

- T-ALL cell lines (e.g., KOPT-K1)
- **SAHM1** (resuspended in DMSO)
- TRIzol or similar RNA extraction reagent
- · Reverse transcription kit
- SYBR Green qPCR master mix
- qRT-PCR primers for target and housekeeping genes (e.g., GAPDH, ACTB)
- Real-time PCR instrument

Primer Sequences (Human):

Gene	Forward Primer (5' to 3')	Reverse Primer (5' to 3')
HES1	TGTCAACACGACACCGGATA AA	CCATAATAGGCTTTGATGAC TTTCTG
MYC	TTCGGGTAGTGGAAAACCA G	AGCAGCTCGAATTTCTTCCA G
DTX1	GGACGCAGACAGTTTCCTT C	GTTGGCTGAGTCGTAGCATT
GAPDH	TCCTCTGACTTCAACAGCGA CA	GTGGTCGTTGAGGGCAATG

Protocol:



- Cell Treatment: Treat T-ALL cells with **SAHM1** (e.g., 20 μM) or vehicle control for 24 hours.
- RNA Extraction: Isolate total RNA from the cells using TRIzol according to the manufacturer's protocol.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qRT-PCR: Perform qRT-PCR using SYBR Green master mix and gene-specific primers. A
 typical thermal cycling profile is: 95°C for 3 minutes, followed by 40 cycles of 95°C for 10
 seconds and 60°C for 30 seconds.
- Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene.

Co-Immunoprecipitation (Co-IP) of the NICD-MAML-RBPj Complex

This protocol is designed to demonstrate the disruption of the interaction between ICN and MAML1 by **SAHM1**.[23][24][25]

Materials:

- · T-ALL cells with activated Notch signaling
- SAHM1
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Antibody against MAML1 or ICN for immunoprecipitation
- Protein A/G agarose beads
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- SDS-PAGE gels and Western blotting reagents
- Antibodies for Western blotting (anti-MAML1 and anti-ICN)



Protocol:

- Cell Treatment: Treat T-ALL cells with **SAHM1** or vehicle control.
- Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
- Immunoprecipitation: Incubate the cell lysate with an antibody against MAML1 (or ICN)
 overnight at 4°C. Add Protein A/G beads and incubate for another 2-4 hours to capture the
 antibody-protein complexes.
- Washing: Pellet the beads and wash them several times with wash buffer to remove nonspecific binding.
- Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both MAML1 and ICN to detect the co-immunoprecipitated protein. A reduced ICN signal in the SAHM1-treated sample when immunoprecipitating with anti-MAML1 indicates disruption of the interaction.

Flow Cytometry for Immune Cell Profiling in a Mouse Asthma Model

This protocol outlines the analysis of bronchoalveolar lavage (BAL) fluid from a house dust mite (HDM)-induced asthma model in mice treated with **SAHM1**.[26][27][28][29][30]

Materials:

- BAL fluid from mice
- Red blood cell lysis buffer
- FACS buffer (PBS with 2% FBS)
- Fc block (anti-CD16/32)



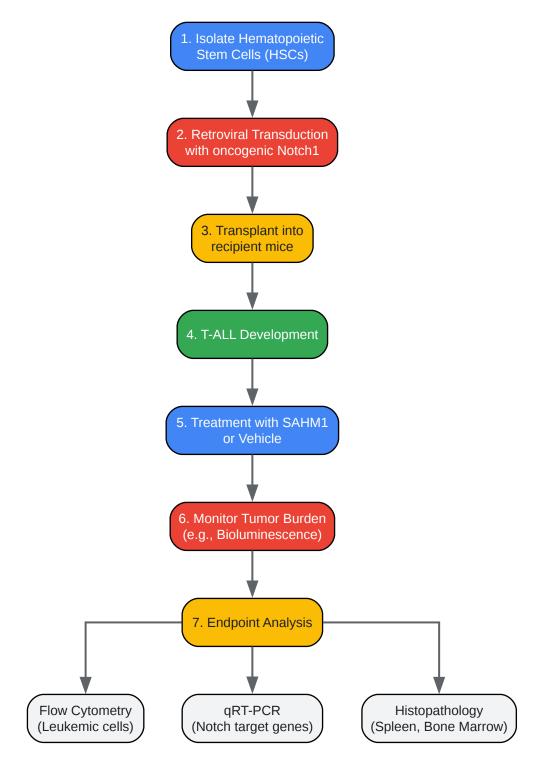
- Fluorochrome-conjugated antibodies against mouse immune cell markers (e.g., CD45, Siglec-F, CD11c, CD3, CD4, CD8, B220, Ly6G)
- Flow cytometer

Protocol:

- BAL Fluid Collection: Collect BAL fluid from mice by flushing the lungs with PBS.
- Cell Preparation: Centrifuge the BAL fluid to pellet the cells. If necessary, lyse red blood cells. Resuspend the cells in FACS buffer.
- Fc Block: Block Fc receptors by incubating the cells with anti-CD16/32.
- Antibody Staining: Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers to identify different immune cell populations (e.g., eosinophils: CD45+ Siglec-F+, T cells: CD45+ CD3+).
- Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.
- Data Analysis: Analyze the data using flow cytometry software to quantify the different immune cell populations.

The following diagram illustrates a typical experimental workflow for evaluating **SAHM1** in a mouse model of T-ALL:





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